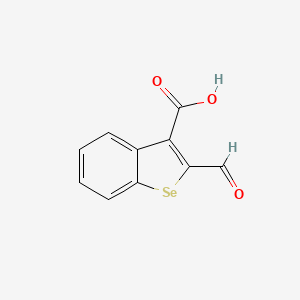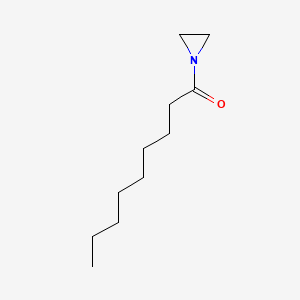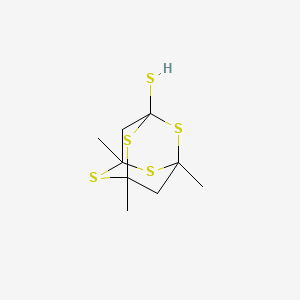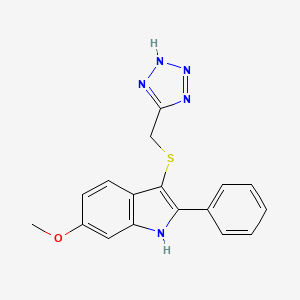
2-Formyl-1-benzoselenophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-1-benzoselenophene-3-carboxylic acid is an organoselenium compound with the molecular formula C₁₀H₆O₃Se It is a derivative of benzoselenophene, a heterocyclic compound containing selenium
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-1-benzoselenophene-3-carboxylic acid typically involves the formylation of benzoselenophene derivatives. One common method includes the reaction of benzoselenophene with formylating agents such as formic acid or formyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst like aluminum chloride to facilitate the formylation process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Formyl-1-benzoselenophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 2-Carboxy-1-benzoselenophene-3-carboxylic acid.
Reduction: 2-Hydroxymethyl-1-benzoselenophene-3-carboxylic acid.
Substitution: Various substituted benzoselenophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Formyl-1-benzoselenophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the development of materials with unique electronic and optical properties due to the presence of selenium.
Mecanismo De Acción
The mechanism of action of 2-Formyl-1-benzoselenophene-3-carboxylic acid is not fully understood, but it is believed to involve interactions with cellular components due to the presence of selenium. Selenium is known to play a role in redox reactions and can influence various biochemical pathways. The formyl and carboxylic acid groups may also contribute to the compound’s reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
- 2-Methylbenzo[b]selenophene-3-carboxylic acid
- 2-Methylbenzo[b]selenophene-3-carboxylic acid methyl ester
- Thieno[3,2-b]thiophene-3-carboxylic acid
Comparison: 2-Formyl-1-benzoselenophene-3-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups, which provide distinct reactivity compared to its analogs. The formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the presence of selenium imparts unique electronic properties that can be exploited in various applications .
Propiedades
Número CAS |
26526-49-8 |
|---|---|
Fórmula molecular |
C10H6O3Se |
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
2-formyl-1-benzoselenophene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O3Se/c11-5-8-9(10(12)13)6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13) |
Clave InChI |
TWHAIMHYWDXPLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C([Se]2)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)





![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)

![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)

